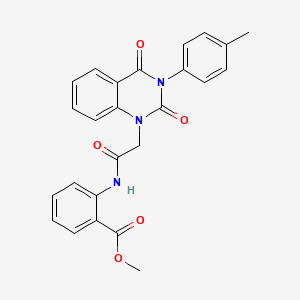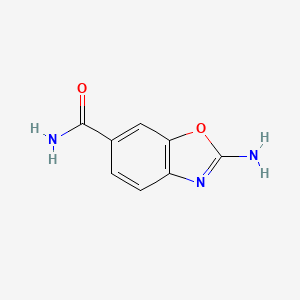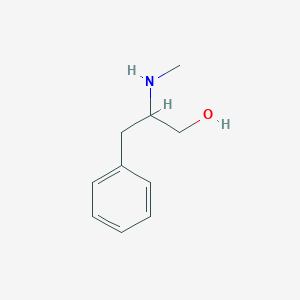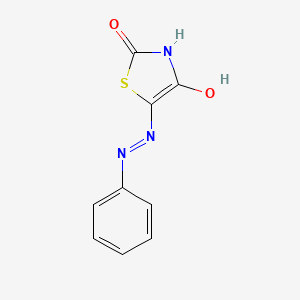
methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a synthetic compound notable for its multifaceted applications in various scientific fields. It belongs to a class of molecules known for their intricate structures and diverse functional groups, which contribute to their reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions
The synthesis typically begins with the condensation of 2-aminobenzoic acid with p-toluidine in the presence of acetic anhydride, forming the intermediate 2-(p-tolylamino)benzoic acid.
This intermediate undergoes cyclization with urea under controlled temperatures to yield 3-(p-tolyl)-3,4-dihydroquinazolin-2,4(1H,3H)-dione.
Final Functionalization Steps
The addition of methyl 2-(chloroacetyl)benzoate in the presence of a base like triethylamine leads to the formation of methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate.
Industrial Production Methods
Industrial synthesis of this compound may involve batch or continuous processes, with rigorous controls on reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage in the presence of strong oxidizers, breaking the quinazoline ring.
Reduction: : Reduction reactions typically target the carbonyl groups in the dihydroquinazoline moiety.
Substitution: : Nucleophilic substitution reactions can occur at the amide or ester positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving alkali metals or strong acids and bases for ester or amide transformations.
Major Products
The primary products formed from these reactions are typically simpler aromatic compounds or amide derivatives, depending on the specific conditions and reagents used.
科学的研究の応用
Chemistry
In organic synthesis, methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is used as a building block for more complex molecular structures due to its multiple reactive sites.
Biology and Medicine
Pharmacology: : Investigated for its potential as a precursor to active pharmaceutical ingredients, particularly in targeting bacterial infections or cancer cells.
Biochemistry: : Used in studying enzyme interactions due to its complex structure, mimicking natural substrates.
Industry
Polymer Chemistry: : Functions as a cross-linking agent in the production of specialized polymers.
Material Science: : Utilized in the design of advanced materials with specific mechanical or chemical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amide and ester groups play key roles in binding and activity, influencing pathways involved in cell signaling or metabolic processes.
類似化合物との比較
Similar Compounds
Methyl 2-(2-(2,4-dioxo-3-(phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Methyl 2-(2-(2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Uniqueness
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological molecules.
Hope this deep dive quenches your curiosity! Anything else on your mind?
特性
IUPAC Name |
methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCZVHFQBQRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)


![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2498335.png)


![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
